(R)-6-Methoxychroman-3-carboxylic acid is a chiral compound belonging to the class of chroman derivatives, which are characterized by their heterocyclic structure. This compound has significant relevance in various fields, including medicinal chemistry and organic synthesis. Its molecular formula is , and it possesses a molecular weight of approximately 208.21 g/mol. The compound's unique structure contributes to its biological activity and potential applications in pharmaceuticals.
(R)-6-Methoxychroman-3-carboxylic acid can be sourced from various natural and synthetic pathways. It is classified as a carboxylic acid derivative of chroman, which is a bicyclic compound containing both a benzene ring and a saturated tetrahydrofuran ring. This classification highlights its structural features and functional groups, which are critical for its reactivity and interactions in biological systems.
The synthesis of (R)-6-Methoxychroman-3-carboxylic acid typically involves several key steps:
These synthetic routes may require specific catalysts and controlled reaction conditions to optimize yield and purity, with industrial applications potentially utilizing continuous flow synthesis techniques for efficiency .
The molecular structure of (R)-6-Methoxychroman-3-carboxylic acid can be represented as follows:
The compound exhibits chirality due to the presence of stereogenic centers, significantly impacting its biological activity .
(R)-6-Methoxychroman-3-carboxylic acid can participate in various chemical reactions:
The versatility in reactivity makes this compound valuable for further synthetic applications.
The mechanism of action for (R)-6-Methoxychroman-3-carboxylic acid primarily involves its interaction with biological targets, potentially influencing enzyme activity or receptor binding due to its structural characteristics. The specific pathways may vary based on the biological context but often include:
Further studies are required to elucidate detailed mechanisms and quantify biological effects .
Analyses such as NMR spectroscopy confirm structural integrity and purity during synthesis .
(R)-6-Methoxychroman-3-carboxylic acid has several scientific uses:
Research continues into its applications within medicinal chemistry, highlighting its importance in developing novel therapeutic agents .
(R)-6-Methoxychroman-3-carboxylic acid is a chiral small molecule belonging to the chroman carboxylic acid chemical class. While its (S)-enantiomer has been extensively studied as a potent and isoform-selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) [1] [2], the (R)-enantiomer displays significantly reduced activity against this target. The primary mechanism of action for the active (S)-enantiomer involves competitive inhibition at the ATP-binding site of ROCK2, leveraging hydrophobic interactions within a conserved kinase domain. Molecular docking studies reveal that the chroman core and methoxy substituent of the active enantiomer form critical van der Waals contacts with residues in the hydrophobic pocket of ROCK2, while the carboxylic acid moiety participates in hydrogen bonding with the hinge region [1]. This precise binding orientation is stereospecific, explaining the reduced affinity observed with the (R)-configuration.
The structural similarity between the (R) and (S) enantiomers suggests potential shared targets beyond ROCK2. In silico target profiling predicts possible interactions with other kinases containing homologous ATP-binding pockets, particularly those within the AGC kinase family. However, experimental validation for the (R)-enantiomer remains limited compared to its well-characterized (S)-counterpart, which exhibits an IC₅₀ of 3 nM against ROCK2 with 22.7-fold selectivity over ROCK1 [2]. This selectivity arises from subtle differences in hydrophobic residues (e.g., Lys121 in ROCK2 vs. Lys105 in ROCK1) that differentially accommodate the chroman ring system [1].
The identification of ROCK2 as a primary target for the chroman-3-carboxylic acid scaffold employed multiple complementary techniques:
Table 1: Structure-Activity Relationship (SAR) of Chroman-3-carboxylic Acid Derivatives at ROCK2
Compound | C6 Substituent | Amide Group | ROCK2 IC₅₀ (nM) | ROCK1 IC₅₀ (nM) | Selectivity (ROCK2/ROCK1) |
---|---|---|---|---|---|
(S)-7c | Methoxy | 4-(Pyridin-4-yl)phenyl | 3.0 ± 0.5 | 68.1 ± 5.2 | 22.7-fold |
(R)-7c | Methoxy | 4-(Pyridin-4-yl)phenyl | >10,000 | >10,000 | Not determined |
(S)-analog | H | 4-(Pyridin-4-yl)phenyl | 42.3 ± 3.1 | 950 ± 85 | 22.5-fold |
(S)-analog | Methoxy | Phenyl | 125 ± 12 | 2,890 ± 310 | 23.1-fold |
Validation of ROCK2 as a therapeutically relevant target for chroman-3-carboxylic acids relies on orthogonal approaches to confirm functional target engagement and phenotypic outcomes:
Validating ROCK2 as a therapeutic target using chroman-based inhibitors faces several key challenges:
Table 2: Target Validation Techniques Applied to Chroman Carboxylic Acids
Validation Technique | Application to (S)-Enantiomer | Utility for (R)-Enantiomer | Key Findings |
---|---|---|---|
siRNA Knockdown | Phenocopy of inhibitor effects | Limited (no specific phenotype) | Confirmed ROCK2-specific cytoprotection [5] |
CETSA | Significant ROCK2 stabilization (ΔTₘ = +8.2°C) | No target stabilization | Confirmed cellular target engagement [3] |
Kinase Profiling | >100-fold selectivity over 95% kinases screened | No significant inhibition | Validated selectivity [1] |
Isoform-Specific Substrates | p-MYPT1 reduction (ROCK2) > p-MLC reduction (ROCK1) | No pathway modulation | Confirmed functional selectivity [2] |
Molecular Dynamics | Stable binding poses in ROCK2; unstable in ROCK1 | Poor affinity in both isoforms | Explained structural basis for selectivity [1] |
Advanced computational approaches complemented experimental validation:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7